molecular formula C7H10F2N2O B13255842 2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine

2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine

Cat. No.: B13255842
M. Wt: 176.16 g/mol
InChI Key: CWLYKOPSGIKXKD-UHFFFAOYSA-N
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Description

2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine is a chemical compound characterized by the presence of a difluoromethyl group attached to an oxazole ring, which is further connected to a propan-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine typically involves the formation of the oxazole ring followed by the introduction of the difluoromethyl group. One common method includes the cyclization of appropriate precursors under controlled conditions to form the oxazole ring. The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can result in the formation of various substituted derivatives of the original compound .

Scientific Research Applications

2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethyl-substituted oxazoles and amines, such as:

Uniqueness

The uniqueness of 2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine lies in the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H10F2N2O

Molecular Weight

176.16 g/mol

IUPAC Name

2-[5-(difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine

InChI

InChI=1S/C7H10F2N2O/c1-7(2,10)5-3-4(6(8)9)12-11-5/h3,6H,10H2,1-2H3

InChI Key

CWLYKOPSGIKXKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NOC(=C1)C(F)F)N

Origin of Product

United States

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